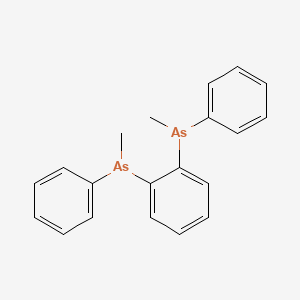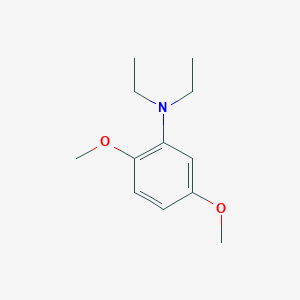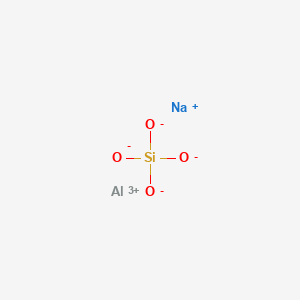
aluminum;sodium;silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum sodium silicate is a compound that belongs to the family of aluminosilicates. These compounds are composed of aluminum, silicon, and oxygen atoms, with sodium as a cation. They are commonly found in nature as minerals and are also synthesized for various industrial applications. Aluminum sodium silicate is known for its unique properties, including high thermal stability, chemical resistance, and ion-exchange capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum sodium silicate can be synthesized through various methods. One common method involves the reaction of sodium silicate with aluminum sulfate under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is filtered, washed, and dried to obtain aluminum sodium silicate .
Industrial Production Methods
In industrial settings, aluminum sodium silicate is often produced using a sol-gel process. This method involves the hydrolysis and condensation of alkoxides, followed by drying and calcination to form the final product. Another method involves the direct fusion of sodium carbonate, aluminum oxide, and silica at high temperatures, followed by rapid cooling to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum sodium silicate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, aluminum sodium silicate can undergo oxidation reactions.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen.
Substitution: Substitution reactions are common, where sodium ions can be exchanged with other cations such as potassium or calcium.
Common Reagents and Conditions
Common reagents used in reactions with aluminum sodium silicate include hydrochloric acid, sulfuric acid, and sodium hydroxide. Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving aluminum sodium silicate depend on the specific reaction type. For example, oxidation reactions may produce aluminum oxide and silicon dioxide, while substitution reactions can yield various aluminosilicate minerals .
Aplicaciones Científicas De Investigación
Aluminum sodium silicate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrocracking.
Biology: In biological research, aluminum sodium silicate is used as a molecular sieve for protein purification and separation.
Medicine: It is utilized in drug delivery systems due to its biocompatibility and ability to encapsulate active pharmaceutical ingredients.
Industry: Aluminum sodium silicate is employed in the production of ceramics, glass, and as an additive in detergents and paints
Mecanismo De Acción
The mechanism of action of aluminum sodium silicate involves its ability to interact with various molecular targets. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, aluminum sodium silicate encapsulates active ingredients, protecting them from degradation and allowing for controlled release. The ion-exchange properties of aluminum sodium silicate also play a crucial role in its mechanism of action, enabling it to capture and release specific ions under certain conditions .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum silicate: Composed of aluminum, silicon, and oxygen, without sodium. It has similar properties but lacks the ion-exchange capabilities of aluminum sodium silicate.
Calcium aluminosilicate: Contains calcium instead of sodium, offering different ion-exchange properties and thermal stability.
Potassium aluminosilicate: Contains potassium, providing unique ion-exchange characteristics and applications in different industrial processes
Uniqueness
Aluminum sodium silicate is unique due to its combination of high thermal stability, chemical resistance, and ion-exchange capabilities. These properties make it suitable for a wide range of applications, from catalysis to drug delivery, setting it apart from other similar compounds .
Propiedades
Número CAS |
12003-51-9 |
|---|---|
Fórmula molecular |
AlNaO4Si |
Peso molecular |
142.05 g/mol |
Nombre IUPAC |
aluminum;sodium;silicate |
InChI |
InChI=1S/Al.Na.O4Si/c;;1-5(2,3)4/q+3;+1;-4 |
Clave InChI |
OKSRBEMKUSZPOX-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[Na+].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


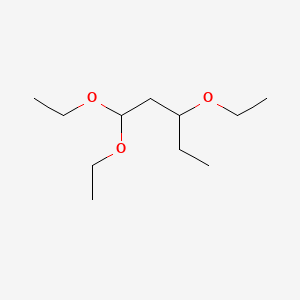
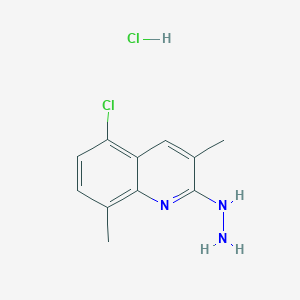
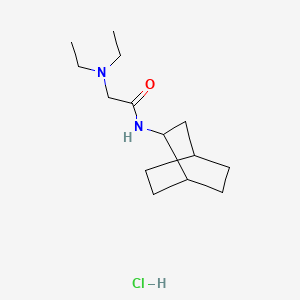
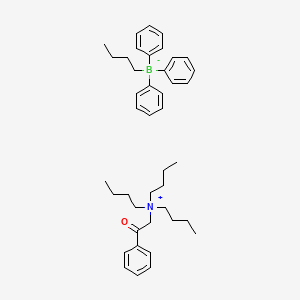
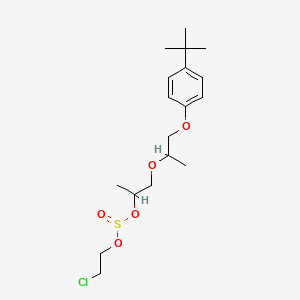
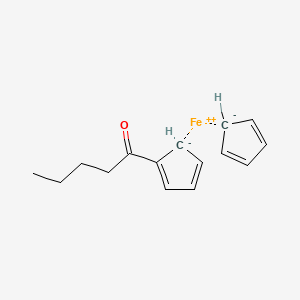
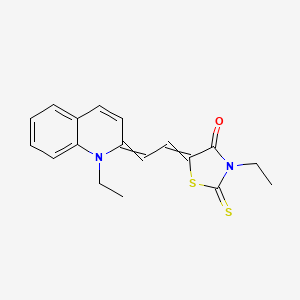
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
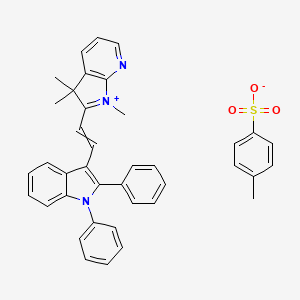
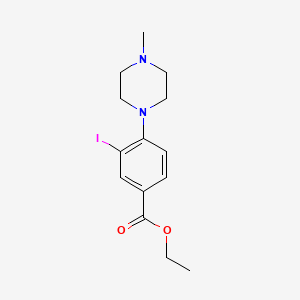
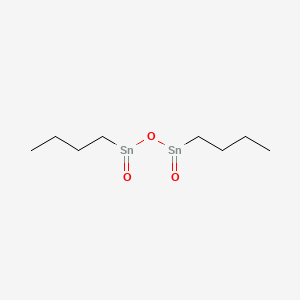
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
